Methylpyrrolidone
Overview
Description
Methyl pyrrolidone, also known as 1-methyl-2-pyrrolidone, is an organic compound that belongs to the class of dipolar aprotic solvents. It is a colorless liquid, although impure samples can appear yellow. Methyl pyrrolidone is miscible with water and most common organic solvents. It is widely used in the petrochemical, polymer, and battery industries due to its nonvolatility and ability to dissolve diverse materials .
Mechanism of Action
Target of Action
Methylpyrrolidone, also known as N-Methyl-2-pyrrolidone (NMP), is a solvent used in a variety of industries and applications . It is currently under investigation for the treatment of Multiple Myeloma .
Mode of Action
It is known to belong to the class of organic compounds known as n-alkylpyrrolidines, which are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group
Biochemical Pathways
It is known that NMP has good solvency properties and is used to dissolve a wide range of polymers . The exact biochemical pathways and their downstream effects are still under investigation .
Result of Action
It is known that NMP is used in various industries due to its ability to dissolve diverse materials, including polyvinylidene difluoride (PVDF) . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known that NMP is a colorless liquid and a semi-volatile organic compound, and it is heavier than water .
Biochemical Analysis
Biochemical Properties
Methylpyrrolidone is metabolized in the body through a series of reactions. It is first hydroxylated to 5-hydroxy-N-methyl-2-pyrrolidone (5HNMP), which is then oxidized to N-methylsuccinimide (MSI). This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide (2HMSI). 2-Pyrrolidone (2P) has been reported as a minor metabolite of this compound in rat and human urine .
Cellular Effects
It is known that this compound can penetrate the skin and may be absorbed into the body, where it can interact with various biomolecules .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its metabolism to various metabolites, as mentioned above. These metabolites may interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study found that the urinary excretion of this compound and its metabolites was determined in 0-6 h and 6-24 h specimens collected after an intragastric administration of 308 mg this compound / kg rat body weight .
Metabolic Pathways
As mentioned above, this compound is metabolized in the body through a series of reactions involving hydroxylation and oxidation .
Transport and Distribution
This compound can be absorbed into the body through the skin, indicating that it can be transported and distributed within cells and tissues .
Preparation Methods
Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis . The industrial production of methyl pyrrolidone involves large-scale synthesis, with an annual production of approximately 200,000 to 250,000 tons .
Chemical Reactions Analysis
Methyl pyrrolidone undergoes various chemical reactions, including:
Oxidation: Methyl pyrrolidone can be oxidized to form N-methylsuccinimide.
Reduction: It can be reduced to form N-methylpyrrolidine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl pyrrolidone has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl pyrrolidone is similar to other dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide. it has unique properties that make it particularly useful in certain applications:
N-Ethyl-2-pyrrolidone: Proposed as a substitute for methyl pyrrolidone in various industrial applications, including coatings and cleaning of metals.
Pyrrolidinone derivatives: These compounds share the five-membered lactam structure and have diverse biological activities, including antimicrobial and anticancer properties.
Methyl pyrrolidone’s ability to dissolve a wide range of polymers and its use in lithium-ion battery fabrication highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
1-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26876-92-6 | |
Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26876-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6020856 | |
Record name | N-Methyl-2-pyrrolidone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pyrrolidinone, 1-methyl- | |
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Record name | N-Methyl-2-pyrrolidone | |
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Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | N-METHYL-2-PYRROLIDINONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/875 | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
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Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
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Record name | N-METHYL-2-PYRROLIDINONE | |
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URL | https://www.osha.gov/chemicaldata/875 | |
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Flash Point |
204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Methyl-2-pyrrolidone | |
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Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
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Record name | N-METHYL-2-PYRROLIDINONE | |
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URL | https://www.osha.gov/chemicaldata/875 | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYL-2-PYRROLIDINONE | |
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Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
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Density |
1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYL-2-PYRROLIDINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | N-METHYL-2-PYRROLIDINONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/875 | |
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Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |
Record name | N-METHYL-2-PYRROLIDONE | |
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Record name | 1-METHYL-2-PYRROLIDINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL-2-PYRROLIDONE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | N-METHYL-2-PYRROLIDINONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/875 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |
Record name | N-Methyl-2-pyrrolidone | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL-2-PYRROLIDONE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Impurities |
Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
872-50-4, 30207-69-3, 51013-18-4 | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Methyl-2-pyrrolidone | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylpyrrolidone [NF] | |
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Record name | Pyrrolidinone, methyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030207693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051013184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pyrrolidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrrolidinone, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPYRROLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9CE63FPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-METHYL-2-PYRROLIDINONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/875 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-METHYL-2-PYRROLIDINONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/875 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
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